molecular formula C10H15N3O B057423 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol CAS No. 111247-61-1

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol

Cat. No. B057423
M. Wt: 193.25 g/mol
InChI Key: ZUNGTEUNVMHDIX-UHFFFAOYSA-N
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Description

"[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural significance and potential pharmacological applications. Despite the user's request to exclude applications, it's noteworthy that the structural components of this compound suggest a versatile framework for chemical modifications and investigations into its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include condensation reactions, the use of specific catalysts, and optimization of reaction conditions to achieve high yields and purity. For example, compounds with a similar framework have been synthesized by condensing diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in the presence of a base and a solvent, showcasing a method for attaching functional groups to the piperidin-4-yl moiety (Girish et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques like X-ray crystallography to reveal the geometry and conformation of compounds. The structure of a compound similar to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" revealed a chair conformation of the piperidine ring and showcased inter- and intramolecular hydrogen bonding, indicating how structural features can affect the compound's physical and chemical properties (Girish et al., 2008).

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" has been explored through various methodologies. For instance, Wu Feng (2011) reported the three-component synthesis and characterization of a derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating a strategic approach to developing complex molecules from simpler precursors (Wu Feng, 2011). Similarly, Girish et al. (2008) described the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing the use of X-ray crystallography for structural elucidation (H. R. Girish et al., 2008).

Pharmacokinetics and Metabolism

Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a core structure related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol", providing valuable insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds (Raman K. Sharma et al., 2012).

Antimicrobial Activity

Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of some piperidine-containing pyrimidine imines and thiazolidinones, highlighting the antimicrobial potential of these compounds (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Materials Science Applications

The applications of "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" derivatives extend into materials science, particularly in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations, demonstrating the potential of these compounds in protecting metal surfaces (S. Kaya et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements and precautionary statements for the compound can be found in the MSDS .

properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGTEUNVMHDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380153
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol

CAS RN

111247-61-1
Record name 1-(2-Pyrimidinyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111247-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-piperidinemethanol (1.00 g) in dimethyl sulfoxide (28.9 mL), 2-chloropyrimidine (994 mg) and potassium carbonate (2.40 g) were added and the mixture was stirred at 100° C. for three hours. After cooling the reaction mixture to room temperature, water was added to it and extraction was conducted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and after removing the desiccant by filtration, the filtrate was concentrated under reduced pressure to give [1-([pyrimidin-2-yl)piperidin-4-yl]methanol as a colorless oil (1.50 g).
Quantity
1 g
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reactant
Reaction Step One
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994 mg
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reactant
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2.4 g
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

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